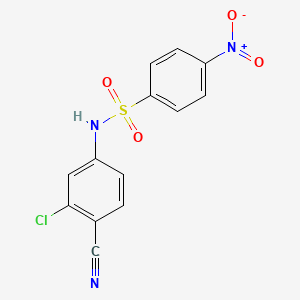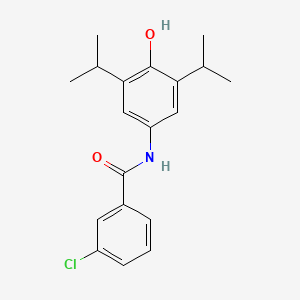![molecular formula C21H24ClN3O3 B5842320 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine, also known as FCPRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FCPRP belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine is not fully understood. However, it has been suggested that the compound acts as a serotonin and dopamine receptor antagonist. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems. The precise mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine requires further investigation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neural plasticity and neuroprotection. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also shown promising results in preclinical studies, making it a potential candidate for further investigation. However, there are also limitations to using 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine in lab experiments. The compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine also has limited solubility in water, which can make it challenging to administer in animal models.
未来方向
There are several future directions for 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine research. One potential direction is to investigate the compound's efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's safety and efficacy in clinical trials. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, further investigation is needed to elucidate the precise mechanism of action of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been synthesized using various methods and has been investigated for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. The compound has also shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has several advantages for lab experiments, but also has limitations. Further research is needed to determine the safety and efficacy of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine in humans and to elucidate its precise mechanism of action.
合成方法
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine can be synthesized using different methods, including the reaction of 1-(3-chlorophenyl)piperazine with 1-(2-furoyl)piperidin-4-ylcarbonyl chloride. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(2-furoyl)piperidin-4-ylcarbonyl isothiocyanate. The synthesis of 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has been investigated for its potential therapeutic applications in various fields of research. It has been studied as a potential antidepressant, antipsychotic, and anxiolytic agent. 1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-3-1-4-18(15-17)23-10-12-25(13-11-23)20(26)16-6-8-24(9-7-16)21(27)19-5-2-14-28-19/h1-5,14-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENLPMHKNCENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)

![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)



![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)
